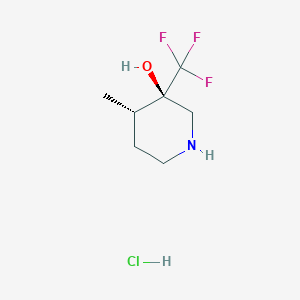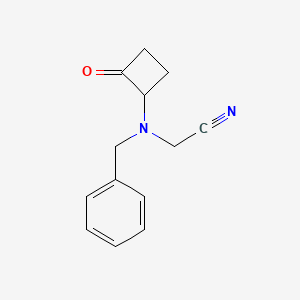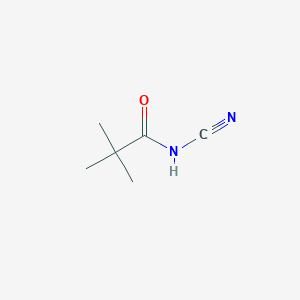
N-Cyanopivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyanopivalamide is an organic compound characterized by the presence of a nitrile group (-CN) attached to a pivalamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyanopivalamide can be synthesized through several methods. One common approach involves the reaction of pivaloyl chloride with cyanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyanopivalamide undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted pivalamides.
Reduction: Pivalylamine.
Hydrolysis: Pivalic acid.
Wissenschaftliche Forschungsanwendungen
N-Cyanopivalamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cyanopivalamide involves its interaction with molecular targets through its nitrile group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyanopivalamide: Unique due to its pivalamide structure combined with a nitrile group.
N-Cyanoacetamide: Similar in having a nitrile group but differs in the acetamide structure.
N-Cyanobenzamide: Contains a benzamide structure instead of a pivalamide structure.
Uniqueness
This compound stands out due to its specific combination of a bulky pivalamide group with a reactive nitrile group, making it particularly useful in sterically demanding synthetic applications and as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
N-cyano-2,2-dimethylpropanamide |
InChI |
InChI=1S/C6H10N2O/c1-6(2,3)5(9)8-4-7/h1-3H3,(H,8,9) |
InChI-Schlüssel |
CDUXWOGEFLHLAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
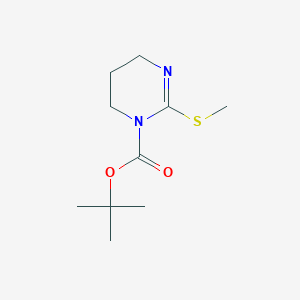
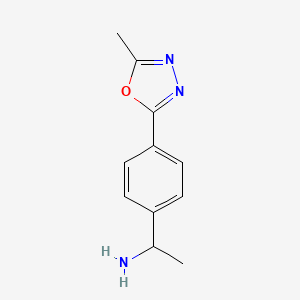
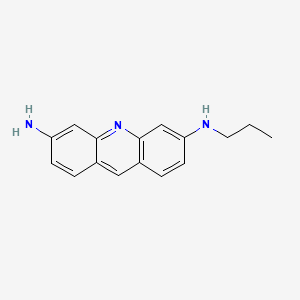
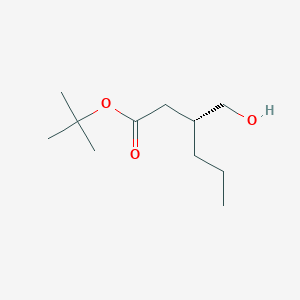
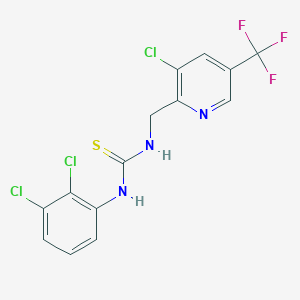
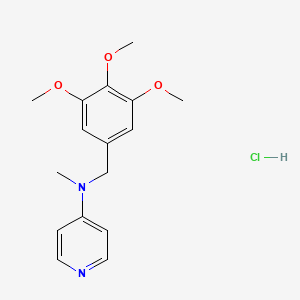
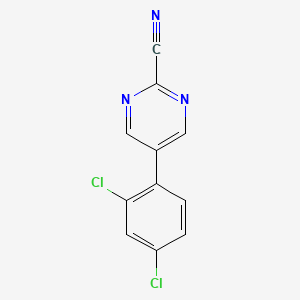
![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
